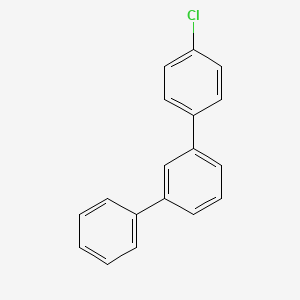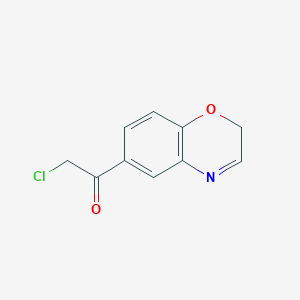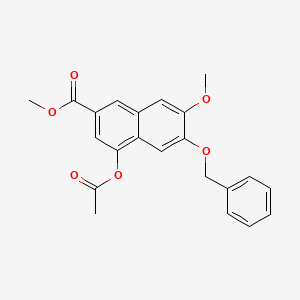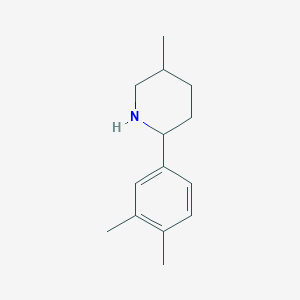
2-(3,4-Dimethylphenyl)-5-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-5-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the 3,4-dimethylphenyl group and a methyl group on the piperidine ring makes this compound unique and potentially useful in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-5-methylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)-5-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.
科学研究应用
2-(3,4-Dimethylphenyl)-5-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, which lacks the 3,4-dimethylphenyl and methyl groups.
3,4-Dimethylphenylpiperidine: A similar compound with the 3,4-dimethylphenyl group but without the additional methyl group on the piperidine ring.
5-Methylpiperidine: A compound with a methyl group on the piperidine ring but without the 3,4-dimethylphenyl group.
Uniqueness
2-(3,4-Dimethylphenyl)-5-methylpiperidine is unique due to the presence of both the 3,4-dimethylphenyl group and the methyl group on the piperidine ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-5-methylpiperidine |
InChI |
InChI=1S/C14H21N/c1-10-4-7-14(15-9-10)13-6-5-11(2)12(3)8-13/h5-6,8,10,14-15H,4,7,9H2,1-3H3 |
InChI 键 |
LLYJPSWQQPXCKF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(NC1)C2=CC(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



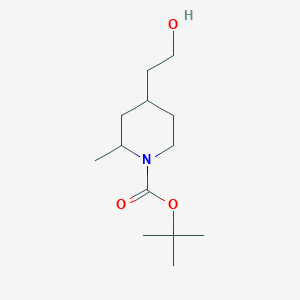
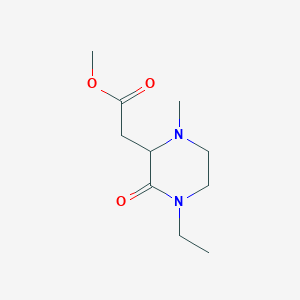
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
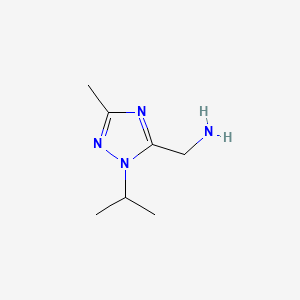
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
